Cas no 261767-18-4 (1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine)

1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- Piperazine, 1-[(3-chloropropyl)sulfonyl]-4-methyl-
- 261767-18-4
- 1-((3-chloropropyl)sulfonyl)-4-methylpiperazine
- 1-(3-CHLOROPROPANESULFONYL)-4-METHYLPIPERAZINE
- 1-(3-chloropropylsulfonyl)-4-methyl-piperazine
- SCHEMBL1667133
- F87254
- NXMYGVCAVQPGIL-UHFFFAOYSA-N
- DB-190860
- 1-[(3-chloropropyl)sulfonyl]-4-methylpiperazine
- DTXSID60437237
- 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine
-
- Inchi: InChI=1S/C8H17ClN2O2S/c1-10-4-6-11(7-5-10)14(12,13)8-2-3-9/h2-8H2,1H3
- InChI Key: NXMYGVCAVQPGIL-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 240.0699267g/mol
- Monoisotopic Mass: 240.0699267g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49Ų
- XLogP3: 0.3
1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR002SRY-250mg |
Piperazine, 1-[(3-chloropropyl)sulfonyl]-4-methyl- |
261767-18-4 | 96% | 250mg |
$350.00 | 2023-12-15 | |
1PlusChem | 1P002SJM-100mg |
Piperazine, 1-[(3-chloropropyl)sulfonyl]-4-methyl- |
261767-18-4 | 96% | 100mg |
$170.00 | 2023-12-18 | |
1PlusChem | 1P002SJM-250mg |
Piperazine, 1-[(3-chloropropyl)sulfonyl]-4-methyl- |
261767-18-4 | 96% | 250mg |
$320.00 | 2023-12-18 | |
1PlusChem | 1P002SJM-500mg |
Piperazine, 1-[(3-chloropropyl)sulfonyl]-4-methyl- |
261767-18-4 | 96% | 500mg |
$463.00 | 2023-12-18 | |
Aaron | AR002SRY-500mg |
Piperazine, 1-[(3-chloropropyl)sulfonyl]-4-methyl- |
261767-18-4 | 96% | 500mg |
$497.00 | 2023-12-15 | |
Aaron | AR002SRY-100mg |
Piperazine, 1-[(3-chloropropyl)sulfonyl]-4-methyl- |
261767-18-4 | 96% | 100mg |
$178.00 | 2023-12-15 |
1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine Related Literature
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
Additional information on 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine
1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine: A Comprehensive Overview
The compound with CAS No. 261767-18-4, commonly referred to as 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine, is a fascinating molecule with significant applications in various fields. This compound belongs to the class of piperazines, which are six-membered rings containing two nitrogen atoms. The presence of a sulfonyl group attached to a chloropropyl chain introduces unique chemical properties, making it a subject of interest in both academic and industrial research.
1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine exhibits a complex structure that combines the cyclic amine backbone of piperazine with a sulfonyl substituent. The sulfonyl group, derived from sulfuric acid, is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the molecule. The chloropropyl chain adds further complexity by introducing a halogen atom, which can participate in various chemical reactions, including nucleophilic substitutions and aromatic substitutions.
Recent studies have highlighted the potential of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine in drug discovery and development. Its unique structure allows for the formation of stable bonds with other molecules, making it a promising candidate for designing bioactive compounds. Researchers have explored its ability to act as a scaffold for creating novel pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders.
In addition to its pharmaceutical applications, 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine has shown potential in materials science. Its ability to form strong bonds with other functional groups makes it an ideal candidate for synthesizing advanced materials with tailored properties. For instance, it has been used as a building block for creating high-performance polymers and coatings with enhanced mechanical and thermal stability.
The synthesis of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine involves a multi-step process that requires precise control over reaction conditions. The key steps include the preparation of the sulfonyl chloride intermediate and its subsequent reaction with piperazine derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving yield.
From an environmental standpoint, understanding the fate and behavior of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine in different ecosystems is crucial. Studies have shown that this compound undergoes biodegradation under specific conditions, but further research is needed to assess its long-term impact on aquatic and terrestrial environments.
In conclusion, 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in both scientific research and industrial processes. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in shaping future innovations.
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